molecular formula C22H30O5 B1676239 Dpt-prostaglandin E1 CAS No. 80558-61-8

Dpt-prostaglandin E1

Cat. No.: B1676239
CAS No.: 80558-61-8
M. Wt: 374.5 g/mol
InChI Key: NZGFSDWJUZOAAX-KAVAACISSA-N
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Preparation Methods

The preparation of MB-28767 involves synthetic organic chemistry techniques. The compound is synthesized through a series of reactions that include the formation of key intermediates and their subsequent transformation into the final product. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, as well as purification processes . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

MB-28767 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

MB-28767 has a wide range of scientific research applications, including:

Mechanism of Action

MB-28767 exerts its effects by acting as an agonist of the prostaglandin E2 receptor. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events. These events involve the activation of G-proteins and subsequent modulation of downstream effectors, such as adenylate cyclase and phospholipase C. The molecular targets and pathways involved include the EP3 receptor subtype, which plays a role in various physiological processes, including inflammation and pain perception .

Comparison with Similar Compounds

MB-28767 is unique in its high affinity and selectivity for the prostaglandin E2 receptor, particularly the EP3 subtype. Similar compounds include other prostaglandin receptor agonists, such as:

Properties

CAS No.

80558-61-8

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)/b14-12+/t17-,18+,20+/m0/s1

InChI Key

NZGFSDWJUZOAAX-KAVAACISSA-N

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]1/C=C/[C@H](COC2=CC=CC=C2)O)CCCCCCC(=O)O

SMILES

C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O

Canonical SMILES

C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1
11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1
DPT-prostaglandin E1
M and B 28,767
M and B 28767
M and B-28767
M and B28767
MB-28767

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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